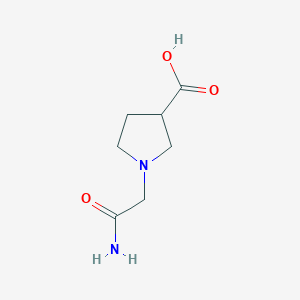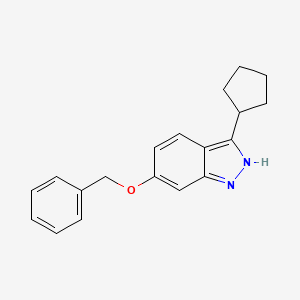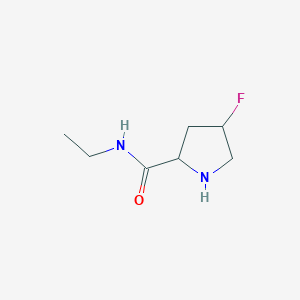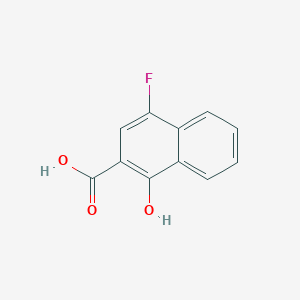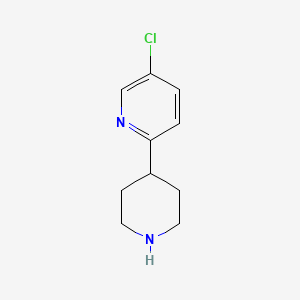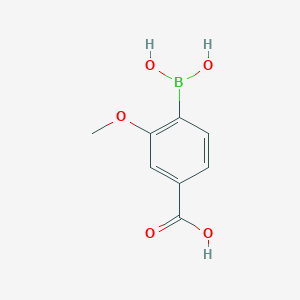
5-Acetyl-2-aminobenzoic acid
概要
説明
5-Acetyl-2-aminobenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of anthranilic acid, which is an aromatic acid containing both an amino group and a carboxylic acid group
作用機序
Target of Action
5-Acetyl-2-aminobenzoic acid, also known as 2-Aminobenzoic acid or Anthranilic acid, is an aromatic amino acid containing a benzene ring . It is ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric
Mode of Action
It is known that compounds like procaine, which are metabolized into para-aminobenzoic acid (paba), act mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Biochemical Pathways
Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . After then, cyclization occurs to produce indole .
Pharmacokinetics
It is known that procaine, an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into paba, which is then excreted by the kidneys into the urine .
Result of Action
It is known that anthranilic acid serves as a precursor for certain compounds in nature, including alkaloids and indole-3-acetic acid . PABA is a key intermediate in the biosynthesis of folate .
Action Environment
The production of aminobenzoic acid and its derivatives relies on chemical synthesis using petroleum-derived substances such as benzene as precursors . Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, some suitable alternative methods are gradually being developed . Green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-aminobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminobenzoic acid (anthranilic acid) using acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows:
-
Acetylation with Acetic Anhydride
Reactants: 2-aminobenzoic acid, acetic anhydride
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid
Procedure: The 2-aminobenzoic acid is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The mixture is then heated to promote the reaction, followed by cooling and crystallization to obtain the product.
-
Acetylation with Acetyl Chloride
Reactants: 2-aminobenzoic acid, acetyl chloride
Conditions: Acidic medium, often using a base such as pyridine to neutralize the hydrochloric acid formed
Procedure: The 2-aminobenzoic acid is dissolved in a solvent, and acetyl chloride is added slowly. The reaction mixture is stirred and heated, followed by cooling and purification to isolate the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetylation processes using similar reactants and conditions as described above. The choice of method depends on factors such as cost, availability of reactants, and desired purity of the final product.
化学反応の分析
Types of Reactions
5-Acetyl-2-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Diazotization is typically carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by coupling with phenols or amines.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives
Reduction: Alcohols or other reduced forms
Substitution: Azo compounds or other substituted aromatic compounds
科学的研究の応用
5-Acetyl-2-aminobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
類似化合物との比較
5-Acetyl-2-aminobenzoic acid can be compared with other similar compounds, such as:
2-Aminobenzoic acid (Anthranilic acid): The parent compound, which lacks the acetyl group.
4-Aminobenzoic acid (PABA): A structural isomer with the amino group in the para position.
3-Aminobenzoic acid: Another isomer with the amino group in the meta position.
Uniqueness
The presence of the acetyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological activities. This distinguishes it from its isomers and other related compounds.
特性
IUPAC Name |
5-acetyl-2-aminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJXWNQVHUJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


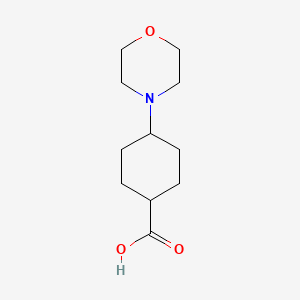
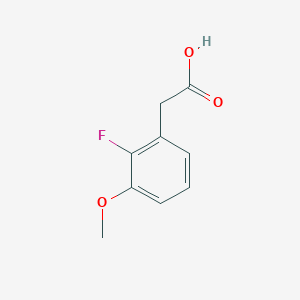
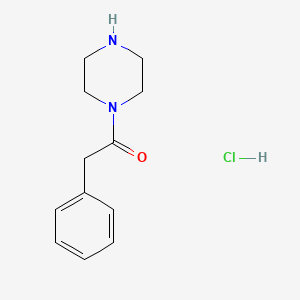
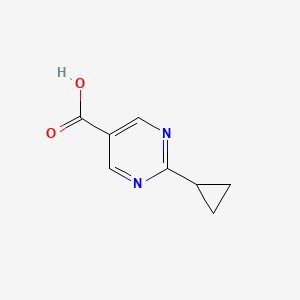

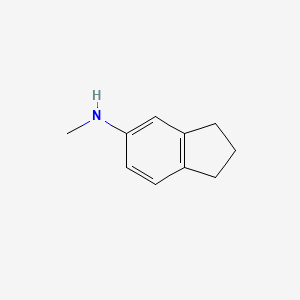
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)

